5-(Propan-2-yl)pyridine-2-carboxylic acid hydrochloride
Description
5-(Propan-2-yl)pyridine-2-carboxylic acid hydrochloride (CAS: 1803589-84-5, referred to as SY202378 in commercial catalogs) is a pyridine derivative with an isopropyl substituent at the 5-position and a carboxylic acid group at the 2-position of the pyridine ring, forming a hydrochloride salt .
Properties
IUPAC Name |
5-propan-2-ylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(2)7-3-4-8(9(11)12)10-5-7;/h3-6H,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDDHIFBHWOUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-79-3 | |
| Record name | 5-(propan-2-yl)pyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Alkylation and Carboxylation
A common approach starts from 2-picolinic acid (pyridine-2-carboxylic acid) or its derivatives, followed by selective alkylation at the 5-position using isopropyl reagents under controlled conditions. This method requires regioselective control to avoid substitution at undesired positions on the pyridine ring.
Catalytic Functional Group Transformations
Based on the general principles of pyridine derivative synthesis, catalytic methods such as Pd-catalyzed cross-couplings can be employed to introduce the isopropyl group. For example, Pd-catalyzed aryl-alkyl coupling reactions are efficient for forming C–C bonds on heteroaromatic rings.
Acid-Catalyzed Salt Formation
After the synthesis of the free acid (5-isopropylpicolinic acid), the hydrochloride salt is formed by treatment with hydrochloric acid, typically in an alcohol solvent such as methanol. This step stabilizes the compound and facilitates purification by crystallization.
Detailed Research Findings and Protocols
Use of Hydrochloric Acid in Methanol for Salt Formation and Purification
- Hydrochloric acid is preferred as a catalyst and reagent for salt formation due to its strong acidity and compatibility with methanol solvent.
- The compound can be crystallized easily from methanol-HCl mixtures, yielding high purity hydrochloride salt.
- This method is advantageous because the crystalline intermediate facilitates isolation and purification, improving overall synthetic efficiency.
Synthetic Intermediates and Purification
Catalytic and Reaction Conditions
Related Synthetic Strategies
- Literature on substituted pyridine derivatives suggests the use of 1,3-dicarbonyl compounds and acetic acid under oxygen atmosphere to form related heterocycles, which might be adapted for functionalization steps.
- Pd-catalyzed cross-coupling reactions are also documented for related compounds but require optimization for isopropyl group introduction.
Summary Table of Preparation Method
| Step | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Starting Material | 2-picolinic acid or protected derivative | Commercially available or synthesized | Pyridine ring with carboxylic acid at 2-position |
| 2. Alkylation | Introduction of isopropyl group at 5-position | Pd-catalyzed coupling or regioselective alkylation | Formation of 5-isopropylpicolinic acid |
| 3. Deprotection (if needed) | Removal of protecting groups (e.g., acetyl) | Acid catalysis (HCl in methanol) | Free acid obtained with high purity |
| 4. Salt Formation | Treatment with hydrochloric acid in methanol | HCl (inorganic acid), methanol solvent | Crystalline this compound |
| 5. Purification | Crystallization | Cooling and filtration | High purity product |
Notes on Scale-Up and Industrial Preparation
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of 5-(Propan-2-yl)pyridine-2-carboxylic acid hydrochloride against various Gram-positive bacteria and fungi. The compound exhibits structure-dependent antimicrobial activity, making it a candidate for addressing antibiotic resistance.
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Acinetobacter baumannii | Moderate inhibition |
| Candida albicans | Effective antifungal activity |
These findings suggest that the compound could serve as a potent scaffold for developing new antimicrobial agents.
Anticancer Potential
Research has also focused on the cytotoxic effects of this compound on cancer cell lines. A notable study evaluated its effects on A549 human lung cancer cells, demonstrating significant cytotoxicity at certain concentrations.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 16 | 50 |
| 32 | 30 |
| 64 | 10 |
This data indicates a dose-dependent response, supporting further investigation into its mechanisms of action in cancer therapy.
Case Studies
- Antimicrobial Study : In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested various derivatives of pyridine-based compounds, including this compound, against multidrug-resistant pathogens. The results indicated that this compound displayed promising activity against resistant strains of bacteria and fungi .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic properties of this compound on multiple cancer cell lines, revealing that it could induce apoptosis in A549 cells through mitochondrial pathways. This suggests potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Core
The following table compares 5-(Propan-2-yl)pyridine-2-carboxylic acid hydrochloride with analogs differing in substituent type, position, and functional groups:
Key Observations :
- Chlorinated analogs (e.g., 1688656-71-4) exhibit higher polarity, favoring aqueous solubility but limiting bioavailability.
- Functional Group Diversity : The triazole-substituted analog (1803601-16-2) introduces hydrogen-bonding capabilities, making it suitable for targeting enzymes with polar active sites . In contrast, the piperidine-containing derivative (1209326-97-5) offers a constrained cyclic amine, which may reduce metabolic instability .
Biological Activity
Overview
5-(Propan-2-yl)pyridine-2-carboxylic acid hydrochloride, with the molecular formula C9H12ClNO2, is a pyridine derivative notable for its diverse biological activities. This compound has garnered attention in various fields including medicinal chemistry, biochemistry, and pharmacology due to its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyridine ring facilitates π-π interactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyridine carboxylic acids have shown promising cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays demonstrated that these compounds can significantly reduce cell viability, indicating their potential as chemotherapeutic agents .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 5-(Propan-2-yl)pyridine-2-carboxylic acid | A549 | 100 | Effective at reducing cell viability |
| Pyridine derivative X | A549 | 66 | More potent than standard cisplatin |
| Pyridine derivative Y | HSAEC1-KT | >100 | Low cytotoxicity on non-cancerous cells |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Research indicates that specific structural modifications enhance its efficacy against resistant pathogens. Compounds derived from pyridine carboxylic acids have been evaluated for their ability to inhibit bacterial growth, showing significant promise in the fight against antibiotic resistance .
Table 2: Antimicrobial Activity Against Resistant Strains
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| 5-(Propan-2-yl)pyridine-2-carboxylic acid | S. aureus (MRSA) | 32 µg/mL | Effective against resistant strains |
| Compound Z | E. coli | 16 µg/mL | Comparable efficacy observed |
Case Studies and Research Findings
- Study on Anticancer Properties : A study evaluated the cytotoxic effects of various pyridine derivatives on A549 cells. It was found that compounds with free amino groups exhibited enhanced anticancer activity compared to those with acetylamino groups. The presence of the isopropyl group in this compound was noted to increase binding affinity and potency against cancer cells .
- Antimicrobial Efficacy Study : Another research project focused on the antimicrobial properties of this compound against Staphylococcus aureus. The study revealed that modifications to the pyridine structure significantly improved antimicrobial activity, particularly against strains resistant to conventional antibiotics .
Q & A
Q. What are the common synthetic routes for 5-(propan-2-yl)pyridine-2-carboxylic acid hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves functionalization of pyridine precursors. A representative approach includes:
- Oxidation of substituted pyridines : Starting from a propan-2-yl-substituted pyridine derivative, oxidation of a methyl or hydroxymethyl group at the 2-position using potassium permanganate (KMnO₄) under aqueous conditions at 90–95°C yields the carboxylic acid .
- Hydrochloride salt formation : The free acid is treated with HCl gas or concentrated HCl in a solvent like ethanol to precipitate the hydrochloride salt.
- Optimization : Reaction time, temperature, and stoichiometry are critical. For example, excess KMnO₄ (4.4 equivalents) ensures complete oxidation . Purification via recrystallization or column chromatography is recommended for high-purity yields.
Q. How is the compound characterized, and what analytical techniques are essential for confirming its structure?
Key characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., propan-2-yl group at C5, carboxylic acid at C2) and salt formation (broad peak for HCl) .
- Elemental analysis : Matches calculated and observed C, H, N, Cl percentages (e.g., C: ~54.9%, H: ~4.5%, Cl: ~14.3%) .
- Mass spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]+ for C9H12ClNO3 at ~218.05 m/z).
- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths and angles .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR signals)?
Conflicting NMR data may arise from tautomerism, solvent effects, or impurities. Methodological steps include:
- Variable-temperature NMR : Detects dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
- COSY/NOESY experiments : Identify through-space coupling to confirm substituent orientation.
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride, InChIKey: BQHMLCZPXOGCPC) .
- Crystallographic validation : Use SHELXL to resolve ambiguities in substituent positioning .
Q. What strategies are effective for improving the compound’s solubility and stability in biological assays?
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins .
- Buffering agents : Phosphate or Tris buffers (pH 7.4) stabilize the hydrochloride salt in aqueous media.
- Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) improves long-term storage stability .
- Derivatization : Esterification of the carboxylic acid group (e.g., methyl ester) increases membrane permeability for cellular studies .
Q. How can the compound’s reactivity be exploited to synthesize derivatives for structure-activity relationship (SAR) studies?
- Nucleophilic substitution : React the pyridine ring with amines or thiols at elevated temperatures (80–100°C) to introduce heteroatoms .
- Carboxylic acid coupling : Use EDC/HOBt to form amides with primary/secondary amines, enabling peptide-like derivatives .
- Propan-2-yl modification : Oxidize the isopropyl group to a ketone using Jones reagent (CrO3/H2SO4) for subsequent reductive amination .
Methodological Challenges and Data Analysis
Q. How should researchers address low yields in the oxidation step of the synthesis?
- Alternative oxidants : Replace KMnO₄ with RuO4 or TEMPO/NaClO for milder conditions and higher selectivity .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) to minimize side reactions .
- In-situ monitoring : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to track reaction progress and optimize quenching .
Q. What computational methods support the design of derivatives targeting specific enzymes (e.g., kinases)?
- Molecular docking : AutoDock Vina or Schrödinger Maestro predicts binding modes to active sites (PDB: e.g., 1ATP for kinase) .
- QM/MM simulations : Gaussian 16 calculates transition states for reactions involving the carboxylic acid group .
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ~1.5, PSA ~75 Ų) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
